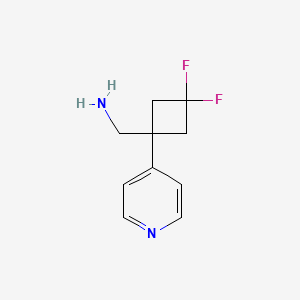
(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine: is a chemical compound with the molecular formula C10H12F2N2 It is characterized by the presence of a cyclobutyl ring substituted with a pyridinyl group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction with a pyridine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Biology:
Biochemical Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and other biological processes.
Drug Discovery: It serves as a potential lead compound in the development of new pharmaceuticals due to its unique structural features.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Chemical Manufacturing: The compound is used in the synthesis of other chemicals and intermediates in industrial processes.
Agriculture: It can be used in the development of agrochemicals for crop protection and enhancement.
作用機序
The mechanism of action of (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)amine: Similar structure but lacks the methanamine group.
(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanol: Similar structure but contains a hydroxyl group instead of the methanamine group.
Uniqueness:
Structural Features: The presence of both fluorine atoms and the methanamine group makes (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine unique compared to its analogs.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methanamine group, leading to distinct chemical behavior.
特性
IUPAC Name |
(3,3-difluoro-1-pyridin-4-ylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJZQSCBIARCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













